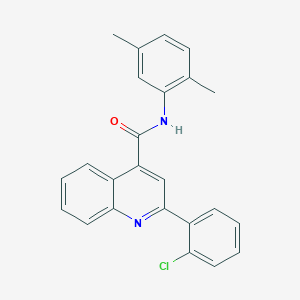
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, also known as PBD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PBD is a versatile compound that has been used in a variety of applications, including as a fluorescent probe for biomolecules, a photoaffinity label, and a crosslinking agent. In
Aplicaciones Científicas De Investigación
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for biomolecules such as proteins, nucleic acids, and lipids. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been used as a photoaffinity label to study protein-protein interactions and as a crosslinking agent to study protein structure and function. Additionally, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been used in the development of biosensors and in the detection of DNA damage.
Mecanismo De Acción
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole works by intercalating into DNA and RNA, causing structural changes that can lead to DNA damage and inhibition of transcription. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole also has the ability to crosslink proteins, which can alter their structure and function.
Biochemical and Physiological Effects:
5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi. Additionally, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to induce DNA damage and to cause cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its versatility. It can be used in a variety of applications, including as a fluorescent probe, photoaffinity label, and crosslinking agent. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is that it can cause DNA damage, which can lead to false positive results in experiments.
Direcciones Futuras
There are many potential future directions for the use of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in scientific research. One potential application is in the development of new biosensors for the detection of biomolecules. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole could also be used in the development of new cancer therapies, as it has been shown to induce apoptosis in cancer cells. Additionally, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole could be used in the development of new antimicrobial agents to combat bacterial and fungal infections.
In conclusion, 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a versatile compound that has gained significant attention in the field of scientific research due to its unique properties. It has been used in a variety of applications, including as a fluorescent probe, photoaffinity label, and crosslinking agent. 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been shown to have a variety of biochemical and physiological effects, including inducing apoptosis in cancer cells and inhibiting tumor growth. While there are limitations to its use, such as the potential for false positive results, there are many potential future directions for the use of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in scientific research.
Métodos De Síntesis
The synthesis of 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves the condensation of 4-chlorobenzohydrazide with biphenyl-4-carboxylic acid, followed by cyclization using phosphorus oxychloride. The resulting product is then subjected to hydrazinolysis to obtain 5-(4-biphenylyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. This method has been optimized to ensure high yields and purity of the compound.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-(4-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-18-12-10-16(11-13-18)19-22-20(24-23-19)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWFPASKXSLRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Biphenyl-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B5064980.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5065000.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5065020.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)

![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5065046.png)

![1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5065066.png)

![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)
